Bienvenue dans la boutique en ligne BenchChem!

Chromium(III) antimonide

Antiferromagnetic Spintronics High-Temperature Magnetism Exchange Bias Systems

Chromium(III) antimonide (CrSb, CAS 51366-60-0) is a binary intermetallic compound of the transition-metal pnictide family. It crystallizes primarily in the hexagonal NiAs-type structure (space group P6₃/mmc) and is classified as a metallic antiferromagnet with an exceptionally high Néel temperature (T_N ≥ 700 K).

Molecular Formula CrSb
Molecular Weight 173.756 g/mol
CAS No. 51366-60-0
Cat. No. B13719573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium(III) antimonide
CAS51366-60-0
Molecular FormulaCrSb
Molecular Weight173.756 g/mol
Structural Identifiers
SMILES[Cr]#[Sb]
InChIInChI=1S/Cr.Sb
InChIKeyKECAIQNCFZTEBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Chromium(III) Antimonide (CrSb) for Research and Industrial Procurement: Compound Class and Key Characteristics


Chromium(III) antimonide (CrSb, CAS 51366-60-0) is a binary intermetallic compound of the transition-metal pnictide family. It crystallizes primarily in the hexagonal NiAs-type structure (space group P6₃/mmc) and is classified as a metallic antiferromagnet with an exceptionally high Néel temperature (T_N ≥ 700 K) [1]. CrSb has recently emerged as a canonical altermagnet, exhibiting compensated antiparallel spin ordering with spin-split electronic bands that produce direction-dependent conduction polarity (DDCP) [2]. Unlike ferromagnetic analogs such as MnSb, CrSb possesses zero net magnetization while retaining spin-polarized transport channels, making it fundamentally distinct for spintronic, thermoelectric, and magneto-electronic device architectures.

Altermagnetic order with compensated antiparallel spin arrangement and zero net magnetization
Direction-dependent conduction polarity: p-type along c-axis and n-type in the ab-plane within a single crystal
High Néel temperature that preserves antiferromagnetic order well above room temperature

Why Generic Substitution of Chromium(III) Antimonide (CrSb) Fails in Magnetoelectronic and Transport-Critical Applications


CrSb cannot be generically substituted with other transition-metal antimonides such as MnSb or CrAs because its electronic ground state is defined by a compensated antiferromagnetic order that simultaneously breaks time-reversal symmetry while preserving zero net moment—a property absent in ferromagnetic MnSb [1] and not reproduced in related pnictides like CrAs, which adopts a different MnP-type structure with an incommensurate helimagnetic phase [2]. Furthermore, CrSb is the only known metallic antiferromagnet in the Cr–Sb system that exhibits experimentally validated direction-dependent conduction polarity, converting from p-type (hole-dominated) conduction along the c-axis to n-type (electron-dominated) conduction within the ab-plane at room temperature—a functional duality that is structurally and electronically inaccessible in isostructural MnSb or chemically doped variants [3]. Substituting CrSb with these alternatives therefore introduces finite remanent magnetization, altered carrier polarity, and loss of the altermagnetic spin-splitting functionality.

Compensated antiferromagnetism missing
Ferromagnetic MnSb introduces net magnetization and stray fields, fundamentally altering spin-transport behavior.
Direction-dependent polarity absent
MnSb shows uniform p-type conduction; CrAs lacks crystallographic conduction polarity reversal. The dual p/n character cannot be replicated.
Altermagnetic spin-splitting not reproduced
Conventional antiferromagnets and ferromagnets do not exhibit the spin-split band structure with zero net moment that defines CrSb's altermagnetic functionality.

Chromium(III) Antimonide (CrSb) Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Antiferromagnetic Ordering Temperature: CrSb vs. MnSb and CrAs

CrSb exhibits a Néel temperature T_N ≥ 700 K, as established by magnetic susceptibility and specific heat measurements [1]. This value substantially exceeds the Curie temperature of the isostructural ferromagnet MnSb (T_C ≈ 587 K for bulk single crystals) [2] and the magnetic ordering temperature of the related pnictide CrAs, which orders into an incommensurate helimagnetic state below T_N ≈ 270 K [3]. This means CrSb retains its compensated antiferromagnetic order at temperatures where both MnSb and CrAs have already transitioned to paramagnetic states, enabling magnetoelectronic operation well above room temperature.

Ordering Temperature
Cross-study comparable
TN ≥ 700 K
Reported to extend antiferromagnetic operational stability well above MnSb and CrAs transitions.
MnSb TC ≈ 587 K; CrAs TN ≈ 270 K. Difference ≥113 K and ≥430 K, respectively.
Antiferromagnetic Spintronics High-Temperature Magnetism Exchange Bias Systems

Direction-Dependent Conduction Polarity: CrSb vs. MnSb and Conventional Thermoelectrics

CrSb is the only transition-metal antimonide experimentally demonstrated to exhibit simultaneous p-type (hole) conduction along the crystallographic c-axis and n-type (electron) conduction within the ab-plane at room temperature, as confirmed by Hall and Seebeck coefficient measurements [1]. Specifically, the cross-plane Seebeck coefficient S_zz is positive (hole-dominated), while the in-plane Seebeck coefficient S_xx is negative (electron-dominated) across the measured temperature range 2–300 K. In contrast, isostructural MnSb exhibits uniformly positive Hall and Seebeck coefficients indicative of single-carrier (hole) transport [2]. CrAs, meanwhile, exhibits metallic paramagnetic transport above its T_N of 270 K with no reported crystallographic conduction polarity reversal [3].

Conduction Polarity
Head-to-head
p-type c-axis / n-type ab-plane
May support single-material transverse thermoelectric device research.
DDCP persists across 2–300 K; MnSb and CrAs lack this polarity reversal.
Altermagnetism Direction-Dependent Transport Seebeck Polarity

Altermagnetic Spin-Splitting Band Structure: CrSb vs. Conventional Antiferromagnets

Angle-resolved photoemission spectroscopy (ARPES) and DFT calculations on CrSb reveal a large spin-split band structure with a momentum-space spin splitting of approximately 0.6–0.8 eV at the zone boundary, arising from its altermagnetic order [1]. This splitting is a hallmark of altermagnetism and is absent in conventional antiferromagnets (e.g., MnO, NiO) where spin-degenerate bands prevail, and in ferromagnets (e.g., MnSb) where splitting is coupled to net magnetization [2]. The spin-split magnitude in CrSb is among the largest reported for metallic altermagnets, exceeding the spin splitting observed in RuO₂ (~0.3 eV) and approaching that of MnTe (~0.7 eV) [3].

Spin Splitting
Cross-study comparable
~0.6–0.8 eV
Reported to provide spin-polarized transport channels without stray magnetic fields.
Exceeds RuO₂ (~0.3 eV); comparable to MnTe (~0.7 eV); absent in conventional antiferromagnets.
Altermagnetism Spin-Resolved ARPES Spin-Split Bands

Tunable Carrier Polarity via Dilute Doping: CrSb vs. MnSb Substitutional Alloys

The DDCP in CrSb is experimentally demonstrated to be highly sensitive to dilute hole doping: substitution of only 2 at.% V for Cr (Cr₀.₉₈V₀.₀₂Sb) completely suppresses the direction-dependent conduction polarity, collapsing the Seebeck coefficient to a single-polarity (p-type) response along all crystallographic axes [1]. This doping sensitivity is quantitatively narrower than in MnSb-based alloys such as Mn₁₋ₓCrₓSb, where ferromagnetic-to-antiferromagnetic transitions require substantially higher Cr concentrations (>20 at.%) to alter magnetic order [2]. The sharp doping response of CrSb enables precise electronic tuning with minimal chemical perturbation, preserving crystalline quality.

Doping Sensitivity
Head-to-head
CrSb: 2 at.% V; MnSb: >20 at.% Cr
Lower substitutional threshold may support precise polarity engineering with reduced defect density.
2 at.% V in CrSb suppresses DDCP; >20 at.% Cr required in MnSb to alter magnetic order.
Doping Tunability Carrier Polarity Engineering Altermagnetic Switching

Magnetic Anisotropy Energy: CrSb vs. FeRh and NiO Antiferromagnets

CrSb exhibits a uniaxial magnetocrystalline anisotropy energy (MAE) of approximately 1.2–1.8 meV per formula unit with the easy axis oriented along the crystallographic c-direction, as determined by first-principles calculations and consistent with neutron diffraction data showing spin alignment parallel to c [1]. This anisotropy is approximately 2–3× larger than that of the prototypical collinear antiferromagnet NiO (MAE ≈ 0.4–0.6 meV/f.u.) and comparable to FeRh in its antiferromagnetic phase (~1.0 meV/f.u.) [2]. The higher MAE in CrSb provides greater stability against thermal spin fluctuations at elevated temperatures, directly relevant to the exceptional T_N ≥ 700 K.

Magnetic Anisotropy
Class-level inference
1.2–1.8 meV/f.u.
May contribute to thermal stability of antiferromagnetic order at elevated temperatures.
Exceeds NiO (0.4–0.6 meV/f.u.) and FeRh (~1.0 meV/f.u.); easy axis along c-direction.
Magnetic Anisotropy Antiferromagnetic Spintronics Spin-Orbit Torque

Chromium(III) Antimonide (CrSb) Evidence-Backed Application Scenarios for Scientific and Industrial Selection


Single-Material Transverse Thermoelectric Generators Exploiting Direction-Dependent Conduction Polarity

CrSb's experimentally confirmed DDCP, with positive Seebeck coefficient along the c-axis and negative Seebeck coefficient in the ab-plane across 2–300 K [1], enables transverse thermoelectric devices fabricated from a single material. Traditional transverse generators require stacked p-type and n-type legs, introducing interfacial thermal resistance and mechanical degradation. A monolithic CrSb crystal eliminates these interfaces, potentially improving long-term cycling stability and reducing manufacturing complexity. The DDCP energy window of ~14 meV near the Fermi level allows precise doping control for optimization [1].

Room-Temperature and High-Temperature Antiferromagnetic Spintronic Memory Elements

With T_N ≥ 700 K [2] and altermagnetic spin splitting of ~0.6–0.8 eV [3], CrSb can serve as the active magnetic layer in antiferromagnetic memory resistors (AFM-RAM) operating from cryogenic to well above room temperature. Unlike ferromagnetic MnSb (T_C ≈ 587 K), CrSb produces no stray dipole fields, eliminating inter-bit crosstalk in high-density arrays. The compensated moment also renders CrSb-based memory immune to external magnetic field perturbations up to several tesla, a critical fail-safe for aerospace and defense electronics.

Spin-Orbit Torque Devices with Low Switching Current Threshold

The combination of large spin-split bands (0.6–0.8 eV) and high magnetocrystalline anisotropy (1.2–1.8 meV/f.u.) in CrSb [4] makes it a promising candidate for spin-orbit torque (SOT) switching elements. The altermagnetic spin polarization provides efficient charge-to-spin conversion without heavy-metal underlayers, while the 2 at.% V-doping threshold for DDCP suppression [1] allows lateral patterning of regions with distinct transport polarity on a single chip, enabling all-CrSb SOT device architectures.

Exchange-Bias Pinning Layers for Ferromagnetic Spintronic Stacks Above 700 K

CrSb's antiferromagnetic order persisting to T_N ≥ 700 K [2] makes it an effective exchange-bias pinning layer for ferromagnetic thin films in extreme-temperature environments. The uniaxial anisotropy along the c-axis (1.2–1.8 meV/f.u.) provides a defined pinning direction, while the linear relationship in Mn₁₋ₓCrₓSb solid solutions [5] allows interfacial exchange coupling to be tuned continuously from ferromagnetic (MnSb-rich) to antiferromagnetic (CrSb-rich) regimes at compositions exceeding approximately 20 at.% Cr. This compositional tunability is unavailable with isostructural pure MnSb or CrAs.

Application
Selection Property
Validation Focus
Single-material transverse thermoelectrics
Direction-dependent conduction polarity
Seebeck coefficient sign along c-axis and ab-plane
Antiferromagnetic spintronic memory
High Néel temperature & spin-split bands
Zero-field spin-polarized transport at elevated temperatures
Spin-orbit torque switching elements
Large spin-splitting & high magnetocrystalline anisotropy
Charge-to-spin conversion efficiency without heavy-metal underlayers
Exchange-bias pinning layers
Persistent antiferromagnetic order & composition-tunable exchange
Exchange coupling strength across Mn1-xCrxSb composition range
Quote Request

Request a Quote for Chromium(III) antimonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.